

Primary Mechanism: Switch Control Inhibition and TIE2 Targeting

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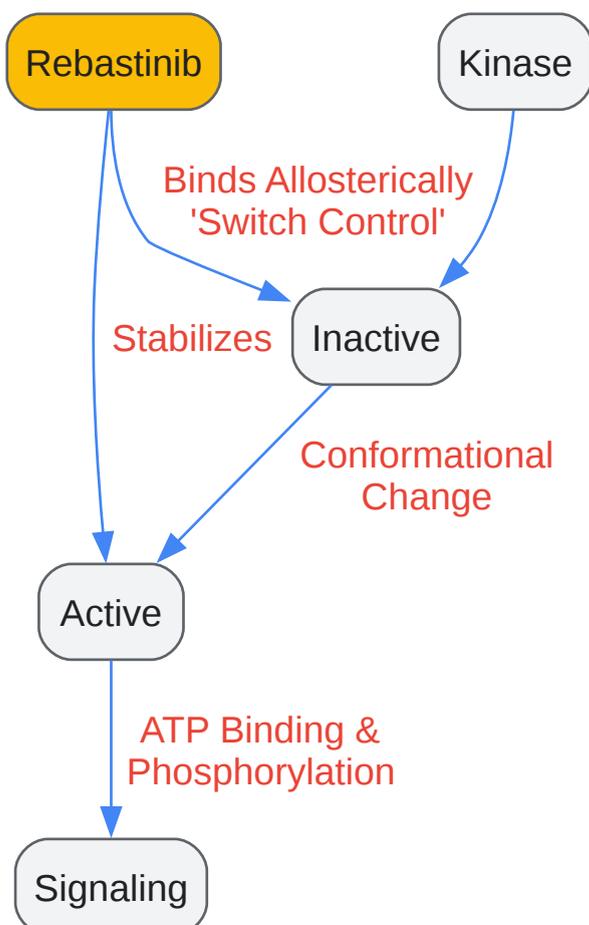
Compound Focus: Rebastinib

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Rebastinib's defining characteristic is its unique mechanism of action compared to standard ATP-competitive inhibitors.



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Rebastinib *allosterically locks kinases in an inactive state.*

This "switch control" mechanism allows **rebastinib** to maintain kinases in an inactive conformation, effectively blocking downstream signaling independent of ATP levels. This makes it effective against resistance mutations like **ABL1-T315I** that arise against ATP-competitive drugs [1] [2]. While initially developed for ABL1, it was later found to be an even more potent inhibitor of **TIE2** [3] [4].

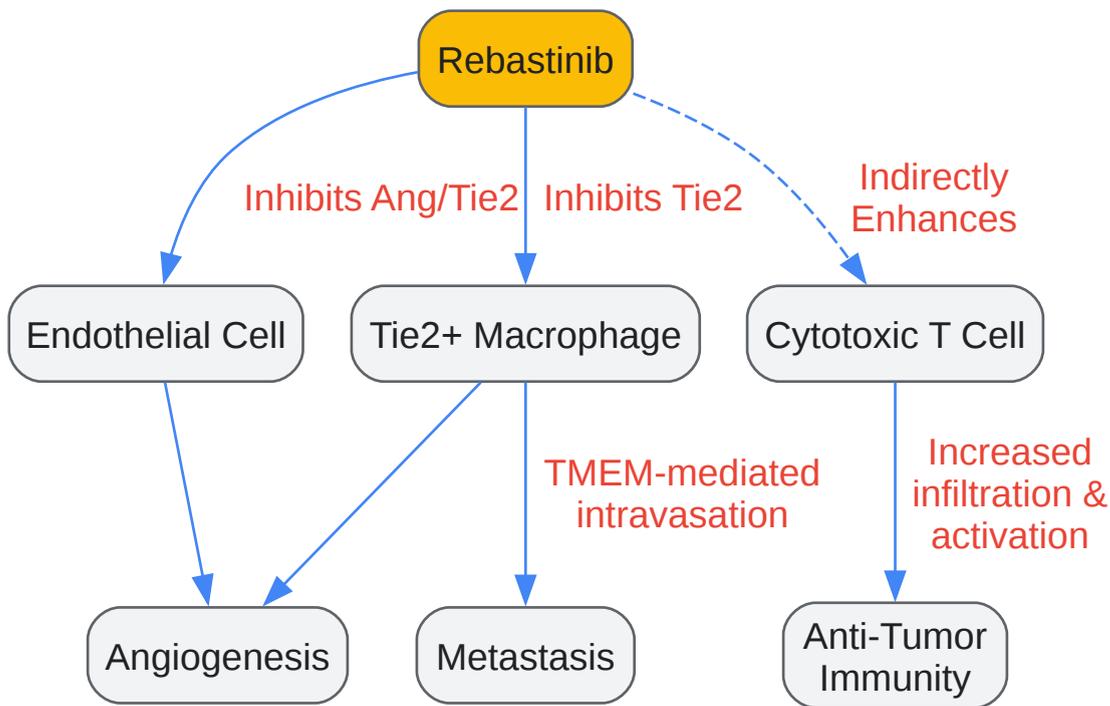
Multi-Kinase Targeting and Quantitative Profiling

Rebastinib inhibits several tyrosine kinases, with quantitative data available for its key targets.

Kinase Target	Reported IC ₅₀ / Potency	Cellular & Functional Consequences
TIE2 Picomolar inhibitor [3] • Reduces tumor angiogenesis and vascular function [3]. • Blocks VEGFA-release from Tie2 ^{Hi} macrophages, preventing cancer cell intravasation at TMEM sites [3]. ABL1 (BCR-ABL1) Not fully quantified in results; clinical activity observed in CML with T315I mutation [1] [2] • Inhibits BCR-ABL1 signaling in CML models, including T315I and other resistant mutants [1] [2]. FGR Identified as a key target in CRC; phosphorylation reduced in pull-down assays [5] • In colorectal cancer, modulates PI3K-AKT-SP1 signaling, downregulating DKK1 to enhance CD8 ⁺ T cell infiltration and cytotoxicity [5].		

Downstream Cellular Effects in the Tumor Microenvironment

Rebastinib exerts its anti-tumor effects by simultaneously targeting multiple cell types within the tumor microenvironment.



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Rebastinib disrupts pro-tumor signaling from endothelial cells and macrophages while enhancing anti-tumor immunity.

- In metastatic breast cancer, functional TMEM doorways are composed of a **Mena-expressing tumor cell**, a **Tie2^{Hi}/Vegf-A^{Hi} macrophage**, and an **endothelial cell** [3]. **Rebastinib** treatment blocks TMEM function and reduces metastasis by inhibiting Tie2 on the macrophage component, thereby preventing Vegf-A-induced vascular permeability and tumor cell intravasation [3] [6].
- **Beyond TIE2**, in colorectal cancer models, **rebastinib** directly binds and inhibits the kinase **FGR**, disrupting the **FGR-AKT-SP1-DKK1** signaling axis [5]. Downregulation of DKK1, an immunomodulatory protein, enhances the infiltration and cytotoxic activity of CD8+ T cells, turning "cold" tumors "hot" and potentially improving response to immunotherapy [5].

Experimental Evidence and Key Methodologies

Key experimental findings on **rebastinib**'s efficacy and mechanisms are supported by robust *in vitro* and *in vivo* methodologies.

Experimental Model	Key Protocol / Assay	Measured Outcome
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| **Kinase Inhibition** | • **Pyruvate kinase/lactate dehydrogenase coupled assay**: Measured ADP production to determine IC₅₀ [3]. • **Crystallography**: Solved Tie2-**rebastinib** co-crystal structure to confirm allosteric binding mode [3]. | • **Picomolar IC₅₀ for Tie2** [3]. • **Visualization of binding to switch control pocket** [3]. || **Cellular Signaling** | • **Western Blot**: HUVECs, Tie2^{hi} immortalized bone marrow macrophages; assessed phospho-Tie2 & total Tie2 [3]. • **HUVEC Transwell Migration Assay**: Evaluated anti-migratory effects [3]. | • **Dose-dependent inhibition of Tie2 phosphorylation** [3]. • **Inhibition of endothelial cell migration** [3]. || **In Vivo Efficacy** | • **Orthotopic Mouse Mammary Carcinoma (PyMT)**: Treated with **rebastinib** ± chemo (paclitaxel/eribulin) [3] [6]. • **Syngeneic ID8 Ovarian Cancer Model**: Treated with **rebastinib** ± carboplatin/paclitaxel [4]. | • **Reduced tumor growth, metastasis, Tie2⁺ myeloid cell infiltration; improved survival with combo therapy** [3] [6]. • **Altered immune cell populations (↑ CD8⁺ T cells) & extended survival with combo therapy** [4]. || **Immune Modulation** | • **Flow Cytometry**: Analyzed immune cells from tumors/ascites [5] [4]. • **Multi-omics (RNA-Seq, Proteomics)**: ID8 ovarian cancer cells & macrophages treated with **rebastinib** [4]. | • **Increased CD8⁺ T cell infiltration/activation; decreased DKK1 in CRC** [5]. • **Identification of differentially expressed genes (e.g., ANGPTL1)** [4]. |

Clinical Translation and Development

Rebastinib has been evaluated in clinical trials, demonstrating the translational potential of its mechanism.

- **Phase 1 in Leukemia**: An initial phase 1 trial in relapsed/refractory CML and AML established a maximum tolerated dose of **150 mg tablet twice daily**. Dose-limiting toxicities included dysarthria, muscle weakness, and peripheral neuropathy [1] [2]. Although clinical activity was observed (including in patients with the T315I mutation), the development for leukemia was not pursued as pharmacodynamic analyses suggested **TIE2 was a more relevant target** [1] [2].
- **Phase 1b in Solid Tumors**: A subsequent phase 1b trial in patients with HER2-negative metastatic breast cancer combined **rebastinib** (50 mg or 100 mg twice daily) with paclitaxel or eribulin [6]. The combination was tolerable and showed pharmacodynamic evidence of TIE2 inhibition (e.g., increased plasma Angiopoietin-2 levels). An objective response rate of **22%** was observed in evaluable patients [6].

In summary, **rebastinib** is a promising multi-kinase inhibitor whose unique mechanism disrupts critical tumor-promoting pathways in the microenvironment. Its rational combination with chemotherapy and/or immunotherapy represents a compelling strategy for future cancer therapy development.

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